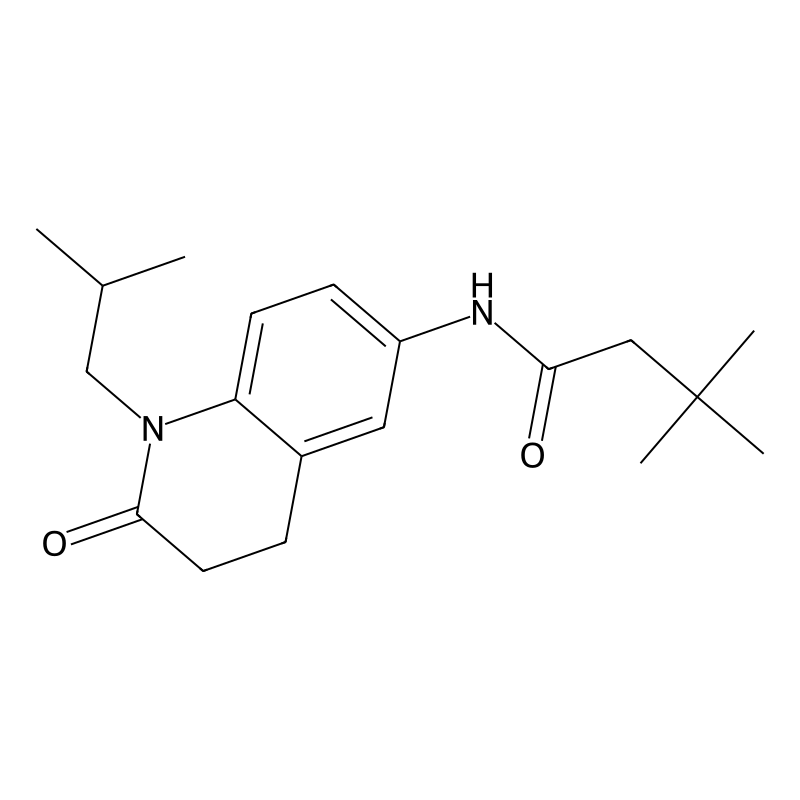

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a complex organic compound characterized by its unique structural features. It belongs to the class of tetrahydroquinoline derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 302.38 g/mol. The compound features a tetrahydroquinoline moiety linked to a 3,3-dimethylbutanamide group, contributing to its potential pharmacological properties.

The compound can undergo various chemical transformations, including:

- Amidation Reactions: The formation of amides through the reaction of carboxylic acids with amines.

- Oxidation Reactions: Potential oxidation of the tetrahydroquinoline ring to form quinoline derivatives.

- Substitution Reactions: Introduction of different functional groups at various positions on the quinoline or amide structure.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Research indicates that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide exhibits significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer effects. The compound may interact with specific enzymes or receptors involved in disease pathways, modulating cellular processes such as proliferation and apoptosis.

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide typically involves multi-step reactions starting from readily available precursors:

- Formation of Tetrahydroquinoline Derivative: The starting material, 2-oxo-1,2,3,4-tetrahydroquinoline, is reacted with isobutyl bromide in the presence of a base (e.g., potassium carbonate) to form the isobutyl-substituted quinoline derivative.

- Amidation Reaction: The isobutyl-substituted quinoline derivative is then reacted with 3,3-dimethylbutanoic acid or its derivatives in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to yield the desired amide compound.

This synthetic route allows for the efficient production of the target compound while maintaining high purity.

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has several potential applications:

- Medicinal Chemistry: Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.

- Organic Synthesis: Used as a building block in synthesizing more complex molecules with specific biological activities.

- Material Science: Investigated for its potential use in developing new materials with tailored properties.

Understanding the interaction of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide with biological targets is crucial for elucidating its mechanism of action. Preliminary studies indicate that it may interact with:

- Enzymes: Modulating their activity to influence metabolic pathways.

- Receptors: Binding to specific receptors involved in signaling pathways related to cell growth and apoptosis.

Further research is needed to characterize these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Contains an ethyl group instead of dimethylbutanamide | Focused on different biological activities |

| 7-Hydroxyquinoline | Lacks the tetrahydro structure but retains quinoline core | Known for strong antimicrobial properties |

| 5-Fluoroquinoline Derivative | Fluorine substitution on quinoline ring | Exhibits enhanced anticancer activity compared to non-fluorinated analogs |

The uniqueness of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide lies in its specific substitution pattern and the resulting pharmacological properties that differentiate it from other similar compounds. Its unique structural features contribute to its potential as a versatile scaffold for drug development while distinguishing it from existing classes of biologically active compounds.